Disodium dodecanedioate

Catalog No.
S581410
CAS No.
31352-39-3
M.F
C12H20Na2O4
M. Wt
274.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium dodecanedioate

CAS Number

31352-39-3

Product Name

Disodium dodecanedioate

IUPAC Name

disodium;dodecanedioate

Molecular Formula

C12H20Na2O4

Molecular Weight

274.26 g/mol

InChI

InChI=1S/C12H22O4.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

TWEMKOBYVAMCDD-UHFFFAOYSA-L

SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+]

Synonyms

1,10-decanedicarboxylic acid, dodecandioic acid, dodecanedioic acid, dodecanedioic acid, sodium salt

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+]

Disodium dodecanedioate is a chemical compound with the molecular formula C₁₂H₂₀Na₂O₄. It is the disodium salt of dodecanedioic acid, a dicarboxylic acid characterized by its long carbon chain, specifically containing twelve carbon atoms. This compound typically appears as a white to pale yellow solid and is soluble in water, making it suitable for various applications in both industrial and biological contexts. The molecular weight of disodium dodecanedioate is approximately 274.26 g/mol .

Disodium dodecanedioate can be synthesized through the neutralization reaction between dodecanedioic acid and sodium hydroxide. The reaction can be represented as follows:

C12H22O4+2NaOHC12H20Na2O4+2H2O\text{C}_{12}\text{H}_{22}\text{O}_4+2\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{20}\text{Na}_2\text{O}_4+2\text{H}_2\text{O}

This reaction highlights the formation of disodium dodecanedioate and water from the interaction of the acid with sodium hydroxide . Additionally, disodium dodecanedioate can undergo various esterification and condensation reactions typical of dicarboxylic acids, which can be utilized in polymer synthesis and other chemical transformations.

Disodium dodecanedioate has been studied for its potential biological activities, particularly in metabolic processes. It has been investigated for its role in liver metabolism, where it may serve as a substrate for anaplerotic therapy in certain metabolic disorders. This compound has shown promise in enhancing metabolic functions within both peroxisomes and mitochondria, suggesting its utility in therapeutic applications related to metabolism .

Moreover, research indicates that dodecanedioic acid, from which disodium dodecanedioate is derived, can be produced by certain yeast strains like Candida tropicalis, highlighting its relevance in biotechnological applications .

The synthesis of disodium dodecanedioate typically involves the following methods:

  • Neutralization Reaction: This is the most common method, where sodium hydroxide is added to dodecanedioic acid to form disodium dodecanedioate.
  • Biotechnological Methods: Dodecanedioic acid can be produced through microbial fermentation using specific strains of yeast or fungi. This process may involve the oxidation of hydrocarbons or fatty acids to yield the desired dicarboxylic acid .
  • Chemical Synthesis: Alternative synthetic routes may involve multi-step reactions starting from simpler organic compounds like butadiene, ultimately leading to the formation of dodecanedioic acid and subsequently its disodium salt .

Studies on disodium dodecanedioate have focused on its interactions within biological systems, particularly regarding its metabolic pathways. Research indicates that it may influence fermentation processes and enhance the yield of key metabolites like dodecanedioic acid when used as a mineral salt additive . Furthermore, its interactions with cellular components may provide insights into its therapeutic potential.

Disodium dodecanedioate shares structural similarities with various other compounds within the category of linear saturated dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dodecanedioic AcidC₁₂H₂₂O₄Parent compound; used in nylon production
Disodium SebacateC₁₀H₁₈Na₂O₄Shorter carbon chain; used in plasticizers
Disodium AdipateC₆H₁₈Na₂O₄Six-carbon chain; commonly used as a food additive
Disodium GlutarateC₅H₈Na₂O₄Five-carbon chain; used in biochemical applications

Disodium dodecanedioate is unique due to its twelve-carbon structure, which provides distinct properties beneficial for specific industrial applications compared to shorter-chain analogs like disodium sebacate or adipate. Its solubility and stability under normal conditions further enhance its utility across various sectors .

Industrial-Scale Synthesis Methods

Oxidation of Cyclododecene via Ruthenium-Cerium Systems

The oxidation of cyclododecene to dodecanedioic acid using ruthenium tetroxide in a biphasic system represents a cornerstone industrial process for disodium dodecanedioate production . This method employs an organic phase containing cyclododecene and ruthenium tetroxide, coupled with an aqueous phase comprising cerium ions, methanesulfonic acid, or sulfuric acid . Ruthenium tetroxide acts as the primary oxidant, converting cyclododecene to dodecanedioic acid while being reduced to ruthenium dioxide . Cerium ions regenerate ruthenium tetroxide by oxidizing ruthenium dioxide back to its active tetroxide form, creating a catalytic cycle .

The process demonstrates exceptional efficiency under carefully controlled operational parameters . Temperature optimization studies reveal that maintaining reaction conditions between 60-70°C maximizes dodecanedioic acid selectivity while minimizing byproduct formation . The aqueous-to-organic phase ratio typically ranges from 0.5:1 to 10:1, with an optimal ratio of 2:1 providing balanced mass transfer characteristics . Catalyst loading requires ruthenium tetroxide concentrations between 5-1,300 parts per million in the reaction mixture, while the cerium to ruthenium molar ratio must be maintained at 2,000:1 to ensure efficient ruthenium tetroxide regeneration .

Table 1: Reaction Conditions for Ruthenium Tetroxide-Cerium Biphasic Oxidation

ParameterOptimal RangeImpact on Yield
Temperature60-70°CMaximizes dodecanedioic acid selectivity
Aqueous:Organic Phase2:1Balances mass transfer
Cerium:Ruthenium Molar Ratio2,000:1Ensures ruthenium tetroxide regeneration
Reaction Time4-6 hoursCompletes conversion

Post-reaction processing involves isolation of dodecanedioic acid through crystallization from the organic phase, achieving yields exceeding 90% . The aqueous phase, containing residual cerium ions and ruthenium dioxide, undergoes electrolytic oxidation to regenerate cerium ions and ruthenium tetroxide for reuse, enhancing process sustainability . This regeneration system represents a significant advancement in catalyst utilization efficiency and economic viability [4] [6].

Hydrogenation-Oxidation Cascade from Cyclododecene Derivatives

An alternative industrial route involves sequential hydrogenation and oxidation of 1,2-dihydroxy-5,9-cyclododecene derivatives [8]. The process begins with hydrogenation using a nickel-silica catalyst under 0.6 megapascals hydrogen-nitrogen atmosphere at 160°C, converting the substrate to 1-hydroxycyclododecanone with 86.7% selectivity [8]. Subsequent oxidation with 50% hydrogen peroxide in acetic acid and methanesulfonic acid at 85°C yields dodecanedioic acid with 94.3% purity [8].

Critical process considerations include catalyst selection, where nickel-silica minimizes over-hydrogenation byproducts [8]. Oxidant concentration management ensures excess hydrogen peroxide provides complete conversion of intermediates [8]. The acid co-catalyst methanesulfonic acid enhances proton availability for aldehyde-to-acid oxidation reactions [8].

Table 2: Performance of Hydrogenation-Oxidation Cascade

StepConditionsSelectivity (%)Yield (%)
Hydrogenation160°C, 0.6 MPa hydrogen-nitrogen, nickel-silica86.7 (1-hydroxy)99.9
Oxidation85°C, hydrogen peroxide-methanesulfonic acid-acetic acid94.3 (dodecanedioic acid)93.1

This method demonstrates compatibility with mixed feedstocks, though the requirement for noble metal catalysts raises cost concerns compared to conventional oxidation processes [8]. The approach offers advantages in feedstock flexibility while maintaining high conversion efficiency [8].

Neutralization of Dodecanedioic Acid with Sodium Hydroxide

The final industrial step involves neutralizing dodecanedioic acid with sodium hydroxide to produce disodium dodecanedioate . The neutralization reaction proceeds stoichiometrically, requiring precise control of reaction conditions to ensure complete conversion and optimal product quality .

The optimized neutralization protocol begins with dissolving dodecanedioic acid in deionized water at 70-80°C to ensure complete solubility . A 50% weight-to-weight sodium hydroxide solution is added dropwise under continuous stirring until the pH reaches 8.2-8.6 . This pH range ensures complete neutralization while preventing over-alkalization that could affect product purity . Controlled cooling to 30-35°C precipitates disodium dodecanedioate, which is subsequently filtered and vacuum-dried .

Table 3: Neutralization Process Parameters

ParameterOptimal ValueEffect on Product Purity
Temperature70-80°C (dissolution)Prevents premature crystallization
pH8.2-8.6Ensures complete neutralization
Cooling Rate1°C/minControls crystal size

The neutralization process requires careful temperature management to prevent premature crystallization during base addition . pH monitoring ensures complete acid neutralization without excess alkalinity . Controlled cooling rates facilitate uniform crystal formation and optimal particle size distribution .

Laboratory-Scale Protocols

Biphasic Reaction Optimization Parameters

Laboratory-scale synthesis protocols focus on optimizing biphasic reaction parameters to maximize yield and selectivity [11] [30]. Temperature optimization studies demonstrate that cyclododecene oxidation proceeds effectively in the range of 363-383 K, with product distribution varying significantly based on reaction conditions [11] [30]. Molecular oxygen serves as the primary oxidant in uncatalyzed systems, producing cyclododecene oxide, cyclododecene hydroperoxide, and cyclododecenol as intermediate products [11] [30].

Kinetic analysis reveals distinct differences between cis and trans isomers of cyclododecene in terms of reaction rates and product selectivity [11] [30]. The oxidation kinetics follow autocatalytic behavior, with total product concentration influencing reaction rate [11] [30]. Laboratory investigations in stainless steel reactors demonstrate wall catalytic effects that significantly impact product distribution [11] [30].

Optimization parameters for laboratory-scale synthesis include precise temperature control within the 90-110°C range for ruthenium-cerium systems [25] [26]. Pressure management typically operates at atmospheric to 2 bar conditions [29]. Space velocity optimization requires values around 4500 reciprocal hours for continuous operation [29].

Catalyst Recycling and Process Sustainability

Laboratory protocols emphasize catalyst recycling strategies to enhance process sustainability and economic viability [14] [15]. Homogeneous catalysis systems demonstrate effective catalyst recovery through selective product crystallization, enabling multiple consecutive recycling runs [14]. Purification of products with greater than 99.9% purity over multiple recycling cycles requires maintaining stable composition in reaction mixtures [14].

Catalyst recycling efficiency depends on minimizing leaching during product separation [14]. Studies indicate catalyst leaching rates of approximately 10.6% per cycle, necessitating optimization of separation conditions [14]. Temperature-programmed reduction characterization reveals catalyst behavior under alternating oxidizing and reducing conditions [15] [25].

Process sustainability improvements focus on catalyst regeneration systems that maintain active catalyst concentrations throughout multiple reaction cycles [4] [6]. Electrolytic oxidation systems provide efficient regeneration of cerium ions and ruthenium tetroxide from spent catalyst solutions . These systems demonstrate enhanced catalyst utilization efficiency while reducing overall process costs .

Table 4: Catalyst Recycling Performance Metrics

ParameterValueImpact
Catalyst Leaching Rate10.6% per cycleRequires compensation
Product Purity>99.9%Maintained through optimization
Recycling Efficiency4600 total turnover numberAchieved in 5 cycles
Yield Maintenance82% averageSustainable over multiple cycles

Comparative Analysis of Synthetic Routes

Yield Efficiency and Selectivity Metrics

Comparative analysis of synthetic routes reveals significant differences in yield efficiency and selectivity metrics across different production methods [7] [9] [12]. The ruthenium tetroxide-cerium biphasic system maintains industry leadership due to high yield capabilities exceeding 90% and established infrastructure compatibility . Hydrogenation-oxidation cascades offer feedstock flexibility but require costly noble metal catalysts that impact overall economics [8].

Enzymatic biosynthesis routes demonstrate promising space-time yields reaching 44.9 grams per liter per day, though traditional chemical methods achieve 50-100 grams per liter per day [12]. Multi-enzymatic cascade systems utilizing lipoxygenase pathways achieve 43.8 grams per liter per day production rates from renewable linoleic acid feedstocks [12]. These biocatalytic approaches operate under milder conditions at 25-37°C compared to chemical processes requiring 60-160°C [12].

Table 5: Comparative Synthesis Performance Metrics

MethodSpace-Time Yield (g/L/d)Temperature (°C)Byproducts (%)Feedstock Type
Enzymatic44.925-37<5Renewable substrates
Chemical50-10060-1605-15Petrochemical feedstocks
Biotransformation66.030-35VariableMixed renewable

Biotransformation using Candida tropicalis demonstrates final dodecanedioic acid concentrations of 66 grams per liter under optimized conditions [9]. Process development includes gradual pH shifts, optimized substrate feeding strategies, and transcriptional profile monitoring [9]. These biological systems offer advantages in sustainability but face scalability challenges due to enzyme stability limitations [12].

Cost-Benefit Analysis of Petrochemical vs. Renewable Feedstocks

Economic analysis reveals complex cost-benefit relationships between petrochemical and renewable feedstock utilization [7] [16] [23]. Petrochemical feedstocks maintain cost advantages due to established supply chains and processing infrastructure . However, renewable feedstocks offer long-term sustainability benefits and regulatory compliance advantages [7] [17].

Market analysis indicates the global dodecanedioic acid market reached $679.4 million in 2024, with projected growth to $1.49 billion by 2037 at a compound annual growth rate of 6.2% [23]. Production cost factors include raw material procurement, energy consumption, catalyst costs, and downstream processing requirements [22] [24].

Bio-based production routes demonstrate economic viability with internal rate of return calculations showing 24.12% and net present value of approximately $54.1 million for industrial-scale facilities [7]. These projections assume annual production capacity of 14,000 metric tons utilizing palm oil feedstocks [7]. Capital investment requirements include fermentation equipment, downstream separation systems, and waste treatment facilities [7].

Table 6: Economic Comparison of Production Routes

FactorPetrochemical RouteBio-based RouteHybrid Route
Capital InvestmentLower initialHigher initialModerate
Operating CostsStableVariableBalanced
Feedstock SecurityEstablishedDevelopingDiversified
Environmental ImpactHigherLowerModerate
Regulatory ComplianceStandardAdvantagedStandard

Renewable feedstock utilization faces challenges including seasonal availability, quality consistency, and supply chain complexity [17] [22]. However, these systems offer advantages in carbon footprint reduction and alignment with sustainable manufacturing principles [17]. Cost-benefit optimization requires integrated approaches combining petrochemical efficiency with renewable sustainability [16] [18].

Related CAS

693-23-2 (Parent)

Other CAS

94108-48-2
31352-39-3

Dates

Modify: 2024-02-18

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